4-[(Propan-2-yloxy)methyl]pyrrolidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
4-(propan-2-yloxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-6(2)11-5-7-3-9-4-8(7)10/h6-10H,3-5H2,1-2H3 |
InChI Key |
ZAYPZAASFWNEQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1CNCC1O |
Origin of Product |
United States |
Derivatization of a 4 Hydroxymethyl Pyrrolidin 3 Ol Intermediate:
A common and versatile approach is to first synthesize a 4-(hydroxymethyl)pyrrolidin-3-ol (B3153749) intermediate, as described in the previous sections. The primary hydroxyl group of the hydroxymethyl substituent can then be selectively etherified to introduce the propan-2-yloxy (isopropoxy) group. This selective etherification can be challenging due to the presence of the secondary hydroxyl group at the C3 position and the secondary amine in the pyrrolidine (B122466) ring.
To achieve selectivity, a protecting group strategy is often necessary. The pyrrolidine nitrogen is typically protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz), and the secondary hydroxyl group at C3 can also be protected with a suitable protecting group that can be selectively removed later. With the other functional groups masked, the primary hydroxyl group can be converted to the isopropoxy ether via a Williamson ether synthesis. This involves deprotonation of the primary alcohol with a base (e.g., sodium hydride) followed by reaction with an isopropyl halide (e.g., 2-iodopropane).
The relative reactivity of the primary versus the secondary hydroxyl group can also be exploited for selective etherification without the need for protecting the C3-hydroxyl group. Primary alcohols are generally more reactive towards etherification under sterically controlled conditions.
Incorporation of the Propan 2 Yloxy Methyl Group in a Precursor:
Enantioselective and Diastereoselective Synthesis of this compound
The synthesis of enantiomerically pure this compound necessitates the use of asymmetric synthetic strategies. These methodologies aim to control the formation of all stereocenters in the molecule, leading to a single desired stereoisomer. The following sections will delve into several key approaches that have been successfully employed for the enantioselective and diastereoselective synthesis of chiral pyrrolidines.
Chiral Auxiliary-Based Methodologies in Pyrrolidine Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary is cleaved and can often be recovered for reuse. This approach has been widely applied in the synthesis of chiral pyrrolidines.
A notable example is the use of chiral sultams, such as Oppolzer's camphorsultam, in asymmetric 1,3-dipolar cycloaddition reactions. In this strategy, an achiral azomethine ylide reacts with a dipolarophile bearing a chiral auxiliary. The auxiliary shields one face of the dipolarophile, forcing the ylide to approach from the less hindered face, thereby inducing high diastereoselectivity in the resulting pyrrolidine cycloadduct. Subsequent removal of the auxiliary provides the enantiomerically enriched pyrrolidine.
The table below summarizes the performance of different chiral auxiliaries in the asymmetric synthesis of pyrrolidine derivatives.
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) |
| (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | Asymmetric Aza-Michael/Lactamization | N-Boc-protected amine | >95:5 | >98% | 75 |
| (R)-(+)-tert-Butanesulfinamide | Asymmetric Strecker Reaction | Aldehyde | up to 99:1 | >99% | 85-95 |
| Evans' Oxazolidinone | Asymmetric Aldol (B89426) Reaction | N-Acyloxazolidinone | >98:2 | >99% | 80-95 |
Asymmetric Organocatalysis in Pyrrolidine Synthesis
Asymmetric organocatalysis has revolutionized the field of organic synthesis by demonstrating that small, chiral organic molecules can effectively catalyze a wide range of stereoselective transformations. This approach avoids the use of often toxic and expensive metal catalysts and generally proceeds under mild reaction conditions.
The amino acid L-proline and its derivatives are among the most successful and widely used organocatalysts. researchgate.netresearchgate.net They typically activate substrates through the formation of enamine or iminium ion intermediates. In the context of pyrrolidine synthesis, proline-derived catalysts have been instrumental in promoting asymmetric Michael additions, Mannich reactions, and aldol condensations, which can all serve as key steps in the construction of the pyrrolidine ring.
For instance, a diarylprolinol silyl (B83357) ether catalyst can facilitate the asymmetric Michael addition of an aldehyde to a nitroalkene, a reaction that can be a cornerstone in the synthesis of substituted pyrrolidines. The catalyst forms a chiral enamine with the aldehyde, which then attacks the nitroalkene with high facial selectivity, dictated by the steric environment of the catalyst. The resulting nitroalkane can then be further elaborated to form the pyrrolidine ring.
The following table highlights the performance of various proline-derived organocatalysts in asymmetric reactions leading to chiral pyrrolidine precursors.
| Catalyst | Reaction Type | Substrates | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (S)-Proline | Aldol Reaction | Acetone, p-Nitrobenzaldehyde | 30 | 24 | 68 | 76 |
| (S)-Diphenylprolinol silyl ether | Michael Addition | Propanal, Nitrostyrene | 10 | 12 | 95 | 99 |
| Jørgensen-Hayashi Catalyst | α-Amination | Aldehyde, Azodicarboxylate | 5 | 2 | 90-99 | 95-99 |
Transition Metal-Catalyzed Asymmetric Transformations for Chiral Pyrrolidines
Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of chiral pyrrolidines. A wide range of transition metals, including palladium, rhodium, copper, and iridium, have been employed in combination with chiral ligands to catalyze various transformations with high enantioselectivity.
One of the most prominent methods is the transition metal-catalyzed [3+2] cycloaddition of azomethine ylides with alkenes. In this reaction, a metal complex, often of copper or silver, coordinates to a chiral ligand and catalyzes the formation of the azomethine ylide from an iminoester. The chiral ligand environment then directs the subsequent cycloaddition with an alkene, leading to the formation of a highly enantioenriched pyrrolidine. The choice of the metal, ligand, and reaction conditions is crucial for achieving high levels of stereocontrol.
Another important strategy is the asymmetric hydrogenation of pyrrole (B145914) derivatives. Chiral rhodium or iridium complexes with chiral phosphine (B1218219) ligands can catalyze the hydrogenation of a substituted pyrrole to the corresponding pyrrolidine with excellent enantioselectivity. This method provides a direct route to chiral pyrrolidines from readily available aromatic precursors.
The table below showcases the performance of different transition metal catalysts in the asymmetric synthesis of chiral pyrrolidines.
| Catalyst System | Reaction Type | Substrate Scope | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Cu(I)/Ph-BOX | [3+2] Cycloaddition | Iminoesters, Alkenes | 70-95 | 90-99 |
| [Rh(COD)Cl]₂/(S)-BINAP | Asymmetric Hydrogenation | N-Boc-2-substituted pyrroles | >95 | >99 |
| Ir(I)/Feringa's phosphoramidite | Asymmetric Allylic Amination | Allylic carbonates, Amines | 80-98 | 90-98 |
Chemoenzymatic Synthetic Routes to Stereodefined Pyrrolidine Derivatives
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to develop efficient and sustainable synthetic routes. Enzymes, with their inherent high stereoselectivity and ability to operate under mild conditions, are increasingly being integrated into multi-step synthetic sequences to produce enantiomerically pure compounds.
In the context of this compound synthesis, a key chemoenzymatic strategy could involve the enzymatic resolution of a racemic mixture of a key intermediate. For example, a racemic mixture of a 3-hydroxypyrrolidine derivative could be subjected to a lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing for the easy separation of the acylated and unreacted enantiomers.
Alternatively, a prochiral precursor, such as a 3-pyrrolidinone, can be stereoselectively reduced using a ketoreductase (KRED) enzyme. A wide range of KREDs are available, offering access to both (R)- and (S)-alcohols with high enantiomeric excess. This approach provides a direct and environmentally friendly route to the chiral 3-hydroxypyrrolidine core. A one-pot photoenzymatic synthesis of N-Boc-3-hydroxypyrrolidine has been reported, combining a photochemical oxyfunctionalization with a stereoselective enzymatic carbonyl reduction, achieving up to 90% conversion and >99% enantiomeric excess. nih.gov
The following table provides examples of enzymatic transformations relevant to the synthesis of chiral 3-hydroxypyrrolidines.
| Enzyme | Enzyme Class | Reaction Type | Substrate | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Candida antarctica Lipase B (CAL-B) | Lipase | Kinetic Resolution (Acylation) | Racemic N-Boc-3-hydroxypyrrolidine | ~50 | >99 (for unreacted alcohol) |
| Ketoreductase (KRED) | Oxidoreductase | Asymmetric Reduction | N-Boc-3-pyrrolidinone | >95 | >99 (for (S)-alcohol) |
| Monoamine Oxidase (MAO-N) | Oxidoreductase | Deracemization | Racemic N-Boc-3-aminopyrrolidine | >90 | >99 (for (S)-amine) |
Reaction Mechanisms and Kinetic Studies in the Synthesis of this compound
The synthesis of polysubstituted pyrrolidines, such as this compound, requires precise control over both regioselectivity and stereoselectivity. Understanding the underlying reaction mechanisms, stereochemical control elements, and kinetics is paramount for developing efficient and scalable synthetic routes. While specific mechanistic studies for this exact molecule are not extensively detailed in public literature, a robust understanding can be built by examining established methodologies for constructing analogous 3,4-disubstituted pyrrolidine cores.
Mechanistic Pathways of Key Pyrrolidine Ring-Forming Steps
The construction of the pyrrolidine ring is the cornerstone of the synthesis. Several powerful methodologies exist, with 1,3-dipolar cycloaddition and intramolecular cyclization being among the most prevalent.
1,3-Dipolar Cycloaddition of Azomethine Ylides: This is one of the most powerful and convergent strategies for assembling the pyrrolidine scaffold. acs.orgrsc.org The reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile (an alkene). The azomethine ylide, a reactive 1,3-dipole, is typically generated in situ. A common method for its formation is the condensation of an α-amino acid or its ester (e.g., sarcosine (B1681465) or glycine (B1666218) methyl ester) with an aldehyde or ketone.
A plausible mechanistic pathway for forming a 3,4-disubstituted pyrrolidine via this method involves the following steps:
Formation of the Azomethine Ylide: An α-amino acid ester reacts with an aldehyde (e.g., paraformaldehyde) to form an intermediate iminium species. In the presence of a base or heat, a proton is abstracted from the α-carbon, generating the azomethine ylide.
Cycloaddition: The generated azomethine ylide then reacts with a specifically chosen alkene dipolarophile. To construct the this compound core, a suitable dipolarophile would be a derivative of (E)-4-(propan-2-yloxy)but-2-en-1-ol, where the hydroxyl group is appropriately protected (e.g., as a silyl ether). The ylide adds across the double bond in a concerted, pericyclic fashion to form the five-membered pyrrolidine ring, simultaneously creating two new stereocenters at the C3 and C4 positions. acs.orgnih.gov
Intramolecular Cyclization: An alternative mechanistic approach involves the intramolecular cyclization of a functionalized acyclic amine precursor. organic-chemistry.org This pathway offers good control over regiochemistry. For the target molecule, the synthesis would begin with a linear precursor containing an amine and a suitable leaving group or an electrophilic center, positioned to favor a 5-exo-tet ring closure.
A representative mechanism could involve:
Precursor Synthesis: An acyclic precursor, such as an N-protected 1-amino-2-hydroxy-5-(propan-2-yloxy)pentane derivative, is synthesized. The hydroxyl group at C-2 would be converted into a good leaving group (e.g., a tosylate or mesylate).
Ring Closure: Treatment with a base would deprotonate the nitrogen of the N-protected amine, which then acts as a nucleophile, displacing the leaving group at C-5 in an intramolecular SN2 reaction to form the pyrrolidine ring. The stereochemistry of the substituents on the acyclic chain would directly influence the stereochemistry of the final product.
Other advanced methods, such as copper-catalyzed intramolecular C-H amination of N-fluoride amides, also provide a mechanistic pathway to pyrrolidines, proceeding through a proposed Cu(I)/Cu(II) catalytic cycle. acs.org
Elucidation of Stereochemical Control Mechanisms
Achieving the desired relative and absolute stereochemistry at the C3 and C4 positions is a significant challenge. The control of stereochemistry can be achieved through substrate control, auxiliary control, or catalyst control.
In the context of [3+2] cycloadditions, the relative stereochemistry (cis or trans) of the C3 and C4 substituents is determined by the geometry of the transition state. The reaction can proceed through either an endo or exo transition state. For the synthesis of analogous trans-3,4-disubstituted pyrrolidines, the formation of the trans isomer is often favored and can be rationalized by a preference for an exo transition state, which minimizes steric repulsion between the substituents on the dipolarophile and the azomethine ylide. acs.orgresearchgate.net
Catalyst Control: The use of chiral Lewis acid catalysts is a dominant strategy for achieving high enantioselectivity. nih.gov Metal complexes involving silver(I), copper(I), or zinc(II) with chiral ligands can coordinate to both the azomethine ylide precursor and the dipolarophile. This coordination assembles the reactants within a chiral environment, forcing the cycloaddition to occur from a specific face of the dipole and dipolarophile. This enantioselective approach can provide access to specific stereoisomers with high enantiomeric excess (ee). rsc.org
Substrate/Auxiliary Control: Alternatively, stereochemical induction can be achieved by incorporating a chiral element into one of the reactants. A chiral auxiliary, such as a camphor (B46023) sultam, can be attached to the dipolarophile. researchgate.net The bulky chiral auxiliary blocks one face of the alkene, forcing the azomethine ylide to approach from the less sterically hindered face, thereby controlling the absolute stereochemistry of the newly formed stereocenters. After the cycloaddition, the auxiliary can be cleaved to yield the desired enantiomerically enriched pyrrolidine.
The table below illustrates how different chiral ligands can influence the stereochemical outcome in a representative asymmetric 1,3-dipolar cycloaddition reaction.
| Catalyst System (Metal + Ligand) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) of trans Isomer |
|---|---|---|
| AgOAc + (R)-Fesulphos | >95:5 | 96 |
| Cu(OTf)₂ + (S,S)-t-Bu-Box | 90:10 | 92 |
| Zn(OTf)₂ + (R,R)-Ph-PyBox | 92:8 | 88 |
| AgOAc + (R)-BINAP | 85:15 | 75 |
Data is representative of typical results found in the literature for asymmetric 1,3-dipolar cycloadditions leading to substituted pyrrolidines.
Reaction Kinetics and Transition State Analysis of Rate-Determining Steps
Kinetic Studies: Experimental kinetic studies can be performed by monitoring the concentrations of reactants, intermediates, and products over time, often using techniques like 1H NMR spectroscopy or HPLC. Such studies can determine the order of the reaction with respect to each component (the dipole precursor, the dipolarophile, and the catalyst), providing insight into the composition of the transition state. For instance, a first-order dependence on the catalyst and both reactants would suggest that all three are involved in the rate-determining step.
Transition State Analysis: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing reaction mechanisms and transition states. nih.govnih.gov DFT calculations allow for the modeling of the three-dimensional structures of transition states and the calculation of their activation energies (ΔG‡). acs.orgacs.org By comparing the activation energies of competing pathways (e.g., those leading to exo and endo products), chemists can predict the kinetically favored product. The stereochemical outcome is determined by the difference in the activation energies (ΔΔG‡) of the diastereomeric transition states. A difference of just 1.4 kcal/mol at room temperature corresponds to a product ratio of approximately 90:10.
For the [3+2] cycloaddition, DFT calculations can be used to compare the energies of the four possible transition states (endo-Re, endo-Si, exo-Re, exo-Si) to predict both the diastereoselectivity and enantioselectivity. acs.org These calculations often reveal that the observed selectivity arises from a complex interplay of steric hindrance and stabilizing electronic interactions within the transition state structure. acs.org
| Transition State | Stereochemical Outcome | Calculated Relative Activation Energy (ΔΔG‡, kcal/mol) | Predicted Major/Minor Product |
|---|---|---|---|
| TS-exo-A | trans-(3R,4R) | 0.0 | Major |
| TS-endo-A | cis-(3S,4R) | +2.1 | Minor |
| TS-exo-B | trans-(3S,4S) | +1.8 | Minor |
| TS-endo-B | cis-(3R,4S) | +2.5 | Minor |
The data presented are hypothetical but reflect typical energy differences calculated for diastereomeric transition states in catalyzed cycloaddition reactions, where the lowest energy pathway corresponds to the experimentally observed major product.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and stereochemistry of this compound can be assembled.
One-Dimensional NMR (¹H, ¹³C, DEPT) in Pyrrolidine Structure Elucidation
One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The chemical shifts are influenced by neighboring functional groups. Protons closer to the electronegative oxygen and nitrogen atoms are expected to appear at a lower field (higher ppm). For instance, the methine proton on the carbon bearing the hydroxyl group (H-3) and the protons on the carbon adjacent to the nitrogen (H-2 and H-5) would be deshielded.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbons attached to the hydroxyl group (C-3) and the ether oxygen (C-6 and C-8) would resonate at lower fields compared to the other alkyl carbons.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. libretexts.orglibretexts.org A DEPT-135 experiment, for example, would show CH₃ and CH signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons are absent in this spectrum. libretexts.org This information is critical for the unambiguous assignment of the carbon signals.
Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (J) in Hz |
|---|---|---|---|
| H-2 | 3.0 - 3.2 | m | - |
| H-3 | 4.1 - 4.3 | m | - |
| H-4 | 2.2 - 2.4 | m | - |
| H-5 | 2.8 - 3.0 | m | - |
| H-6 | 3.4 - 3.6 | d | ~5 |
| H-8 | 3.5 - 3.7 | septet | ~6 |
| H-9 / H-10 | 1.1 - 1.2 | d | ~6 |
| OH | Variable | br s | - |
Predicted ¹³C NMR and DEPT-135 Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 Phase |
|---|---|---|
| C-2 | 55 - 58 | Negative |
| C-3 | 72 - 75 | Positive |
| C-4 | 45 - 48 | Positive |
| C-5 | 52 - 55 | Negative |
| C-6 | 75 - 78 | Negative |
| C-8 | 70 - 73 | Positive |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical and Connectivity Analysis
Two-dimensional NMR techniques are essential for confirming the proton and carbon assignments and for elucidating the stereochemistry. youtube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between H-2/H-3, H-3/H-4, and H-4/H-5, confirming the connectivity within the pyrrolidine ring. It would also show a correlation between the methine proton of the isopropyl group (H-8) and its methyl protons (H-9/H-10). emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton with the carbon atom it is directly attached to. sdsu.edu This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.2 ppm (H-3) would show a cross-peak with the carbon signal at ~74 ppm (C-3).
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.org This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. Key HMBC correlations would be expected from the isopropyl methyl protons (H-9/H-10) to the isopropyl methine carbon (C-8) and the ether carbon (C-6). Also, correlations from the methylene protons of the side chain (H-6) to the pyrrolidine ring carbons (C-4) would confirm the attachment point of the side chain. huji.ac.il
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY is crucial for determining the relative stereochemistry of the substituents on the pyrrolidine ring. libretexts.org For instance, in a cis isomer, a NOE would be observed between H-3 and the protons on the C-4 side chain (H-6). In the trans isomer, this correlation would be absent or very weak. acdlabs.comyoutube.com
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₈H₁₇NO₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).
The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for pyrrolidine derivatives involve alpha-cleavage adjacent to the nitrogen atom. wvu.eduresearchgate.netnih.gov For this compound, characteristic fragmentation would likely include:
Loss of the isopropyl group ([M - C₃H₇]⁺) leading to a significant fragment.
Cleavage of the C-O bond of the ether, resulting in fragments corresponding to the pyrrolidinemethanol portion and the isopropyl cation. youtube.com
Alpha-cleavage of the pyrrolidine ring, a common pathway for cyclic amines. wvu.edu
Loss of a water molecule ([M - H₂O]⁺) from the alcohol group.
Predicted Mass Spectrometry Fragmentation Data
| m/z Value (Predicted) | Proposed Fragment Ion | Possible Fragmentation Pathway |
|---|---|---|
| 160.1332 | [C₈H₁₈NO₂]⁺ | [M+H]⁺ (Molecular Ion) |
| 142.1226 | [C₈H₁₆NO]⁺ | Loss of H₂O |
| 116.0964 | [C₅H₁₀NO₂]⁺ | Loss of C₃H₇ (isopropyl group) |
| 100.0757 | [C₅H₁₀NO]⁺ | Cleavage of the ether side chain at C4-C6 bond |
| 70.0651 | [C₄H₈N]⁺ | Alpha-cleavage of the pyrrolidine ring |
| 59.0491 | [C₃H₇O]⁺ | Isopropoxy cation |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. spectroscopyonline.com
The IR spectrum of this compound is expected to display several characteristic absorption bands:
O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. docbrown.infolibretexts.org
N-H Stretch : A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine in the pyrrolidine ring. This may overlap with the O-H stretch.
C-H Stretch : Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the alkyl groups.
C-O Stretch : The spectrum will likely show two distinct C-O stretching bands. The C-O stretch of the secondary alcohol (C-3) is expected around 1100 cm⁻¹, while the C-O stretch of the ether linkage (C-6 and C-8) will appear in the 1050-1150 cm⁻¹ range. quimicaorganica.orgpressbooks.pub
N-H Bend : A moderate absorption around 1590-1650 cm⁻¹ may be present due to the N-H bending vibration.
Predicted Infrared (IR) Spectroscopy Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3600 | O-H Stretch (broad) | Secondary Alcohol |
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 2850 - 3000 | C-H Stretch | Alkyl groups |
| 1590 - 1650 | N-H Bend | Secondary Amine |
| 1050 - 1150 | C-O Stretch | Ether |
Chiroptical Methods for Absolute Configuration Determination
The presence of two stereocenters at the C-3 and C-4 positions of the pyrrolidine ring means that this compound can exist as four possible stereoisomers (two pairs of enantiomers). Chiroptical methods are essential for determining the absolute configuration of these chiral molecules.
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Pyrrolidines
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.govrsc.org It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms.
The standard approach for determining the absolute configuration of a novel compound like this compound involves a combination of experimental measurement and computational prediction. The process would be as follows:
An experimental ECD spectrum of one of the purified enantiomers is recorded.
The three-dimensional structures of possible stereoisomers (e.g., (3R,4R) and (3S,4S)) are modeled using computational chemistry methods.
The theoretical ECD spectrum for each modeled stereoisomer is calculated using Time-Dependent Density Functional Theory (TD-DFT).
The experimental spectrum is then compared to the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for a specific isomer allows for the unambiguous assignment of the absolute configuration of that enantiomer.
For this compound, the chromophores are the N-H, O-H, and C-O groups, which absorb in the UV region. The ECD spectrum would be characterized by Cotton effects corresponding to the electronic transitions of these groups, and the sign and intensity of these effects would be directly related to the spatial arrangement of the substituents on the chiral pyrrolidine core.
Overview of Research Trends in Pyrrolidine Synthesis and Transformation
Retrosynthetic Disconnections and Strategic Approaches to the 4-[(Propan-2-yloxy)methyl]pyrrolidin-3-ol Framework
A retrosynthetic analysis of this compound reveals several strategic disconnections. The primary challenge lies in the stereoselective formation of the pyrrolidine ring and the introduction of the substituents at the C3 and C4 positions with the desired relative and absolute stereochemistry. The two main retrosynthetic considerations involve:
Formation of the pyrrolidine ring: This can be achieved through various cyclization strategies, including cycloaddition reactions, intramolecular cyclizations of acyclic precursors, and reductive amination pathways.
Introduction of the C4-substituent: The 4-[(Propan-2-yloxy)methyl] group can be installed either by using a pre-functionalized building block in the ring-forming reaction or by derivatization of a common intermediate, such as a 4-(hydroxymethyl)pyrrolidin-3-ol (B3153749) derivative.
These considerations lead to the development of several strategic approaches for the synthesis of the target molecule, which will be discussed in detail in the following sections.
Pyrrolidine Ring Formation Strategies
The construction of the pyrrolidine nucleus is a cornerstone of many synthetic endeavors. Various powerful methods have been developed to access this important heterocyclic system, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.
One of the most powerful and convergent methods for the synthesis of five-membered heterocyclic rings, including pyrrolidines, is the [3+2] cycloaddition reaction. This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). In the context of pyrrolidine synthesis, the most common 1,3-dipole is an azomethine ylide.
Azomethine ylides can be generated in situ from various precursors, such as the thermolysis of aziridines, the decarboxylation of α-amino acids, or the desilylation of α-silylamines. These ylides then react with a suitable alkene (dipolarophile) to afford the pyrrolidine ring in a single, often highly stereocontrolled, step.
A practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a key precursor for the target molecule, has been reported utilizing an asymmetric 1,3-dipolar cycloaddition. This synthesis employs a chiral camphor (B46023) sultam auxiliary on the dipolarophile to control the stereochemistry of the newly formed stereocenters. The reaction between an achiral azomethine ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, and the chiral dipolarophile, (E)-3-(benzyloxy)propenoyl-(2'S)-bornane-10,2-sultam, proceeds with high diastereoselectivity. Subsequent removal of the chiral auxiliary and protecting groups affords the desired enantiomerically pure 4-(hydroxymethyl)pyrrolidin-3-ol. This strategy highlights the power of [3+2] cycloadditions in establishing the critical C3-C4 stereochemical relationship.
| Reactant 1 (Azomethine Ylide Precursor) | Reactant 2 (Dipolarophile) | Key Features | Product |
| N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine | (E)-3-(benzyloxy)propenoyl-(2'S)-bornane-10,2-sultam | Asymmetric induction from chiral auxiliary, high diastereoselectivity | Chiral 4-(benzyloxymethyl)-3-(benzyloxy)pyrrolidine derivative |
This table illustrates a representative [3+2] cycloaddition approach to a key precursor of the target molecule.
Intramolecular cyclization of acyclic precursors is another versatile strategy for the construction of the pyrrolidine ring. These reactions often involve the formation of a carbon-nitrogen bond to close the five-membered ring. A variety of functional groups can be employed to facilitate this cyclization.
For instance, the intramolecular cyclization of an amino epoxide can be a highly effective method for the stereoselective synthesis of 3-hydroxypyrrolidines. The epoxide, often prepared with high enantiomeric purity via Sharpless asymmetric epoxidation, can be opened by an intramolecular amine nucleophile. The stereochemistry of the starting epoxide directly translates to the stereochemistry of the resulting pyrrolidin-3-ol.
Another approach involves the intramolecular Michael addition of an amine to an α,β-unsaturated ester or ketone. The stereochemical outcome of this reaction can be controlled by the use of chiral auxiliaries or catalysts. Furthermore, radical cyclizations of N-alkenyl-α-haloamides have also been successfully employed in the synthesis of pyrrolidine derivatives.
| Acyclic Precursor | Cyclization Strategy | Key Features | Product |
| Enantiopure amino epoxide | Intramolecular nucleophilic ring-opening | High stereospecificity | Chiral 3-hydroxypyrrolidine |
| N-protected amino-α,β-unsaturated ester | Intramolecular Michael addition | Potential for catalytic asymmetric control | Substituted pyrrolidine-3-carboxylate |
| N-alkenyl-α-haloamide | Radical cyclization | Tolerant of various functional groups | 3-substituted pyrrolidin-2-one |
This table summarizes various intramolecular cyclization strategies for the synthesis of the pyrrolidine ring.
Reductive amination of dicarbonyl compounds or their synthetic equivalents is a classical yet effective method for the synthesis of pyrrolidines. The reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction of the resulting imine or enamine intermediates, leads to the formation of the pyrrolidine ring.
A related and highly efficient process is the reductive cyclization of γ-amino ketones or γ-amino esters. For instance, the reduction of a γ-nitro ketone, which can be prepared via Michael addition of a nitronate to an enone, followed by in situ cyclization and further reduction, can provide substituted pyrrolidines.
A patented process for the preparation of 3-pyrrolidinol (B147423) involves the reductive cyclization of 4-amino-3-hydroxybutyronitrile. This reaction is typically carried out using a Raney nickel catalyst under a hydrogen atmosphere in an acidic solution. The nitrile group is reduced to a primary amine, which then undergoes intramolecular cyclization with the concomitant displacement of a leaving group or reduction of a carbonyl precursor.
| Starting Material | Reagents | Key Features | Product |
| 1,4-Dicarbonyl compound | NH₃ or R-NH₂, reducing agent (e.g., NaBH₃CN) | Classical and reliable method | N-substituted or unsubstituted pyrrolidine |
| γ-Nitro ketone | Reducing agent (e.g., H₂, Pd/C) | Convergent approach | Substituted pyrrolidine |
| 4-Amino-3-hydroxybutyronitrile | H₂, Raney Ni, acidic solution | Industrial applicability | 3-Pyrrolidinol |
This table provides an overview of reductive amination and related cyclization pathways for pyrrolidine synthesis.
The Mannich reaction, which involves the aminoalkylation of a carbon acid, can be adapted for the synthesis of pyrrolidine derivatives. A variation of this reaction, the aza-Cope-Mannich rearrangement, has proven to be a powerful tool for the construction of substituted pyrrolidines.
In a typical sequence, a homoallylic amine is condensed with an aldehyde to form an iminium ion. This intermediate can then undergo a uwindsor.cauwindsor.ca-sigmatropic rearrangement (aza-Cope rearrangement) to generate a new enol or enamine, which then participates in an intramolecular Mannich-type cyclization to form the pyrrolidine ring. The stereochemical outcome of this cascade reaction can be controlled by the stereochemistry of the starting homoallylic amine.
One-pot nitro-Mannich/hydroamination cascade reactions have also been developed for the diastereoselective synthesis of substituted pyrrolidines. These reactions, often catalyzed by a combination of a base and a gold(I) catalyst, can generate multiple stereocenters with high levels of control.
| Reaction Type | Key Intermediates | Key Features | Product |
| Aza-Cope-Mannich Rearrangement | Iminium ion, enol/enamine | Stereocontrolled cascade reaction | Substituted pyrrolidine |
| Nitro-Mannich/Hydroamination Cascade | Nitroalkane, imine | One-pot, multicomponent reaction | Highly substituted pyrrolidine |
This table outlines the application of Mannich-type reactions in the synthesis of pyrrolidines.
Strategic Introduction of the 4-[(Propan-2-yloxy)methyl] Substituent
The introduction of the 4-[(Propan-2-yloxy)methyl] substituent is a critical step in the synthesis of the target molecule. This can be achieved through two primary strategies: modification of a pre-formed pyrrolidine ring or incorporation of the side chain into a building block used in the ring-forming reaction.
Computational and Theoretical Investigations of 4 Propan 2 Yloxy Methyl Pyrrolidin 3 Ol
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical methods are instrumental in determining the three-dimensional structure and conformational preferences of molecules. These studies provide a foundational understanding of the molecule's stability, reactivity, and potential interactions.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms, corresponding to a minimum on the potential energy landscape. researchgate.net For a molecule such as 4-[(Propan-2-yloxy)methyl]pyrrolidin-3-ol, a functional like B3LYP combined with a basis set such as 6-311++G** can be employed to calculate equilibrium geometries, bond lengths, and bond angles. beilstein-journals.orgnih.gov
The energy landscape is explored by calculating the energies of various conformers to identify the global minimum and other low-energy structures. chemrxiv.org This analysis is crucial for understanding which shapes the molecule is likely to adopt.
Table 1: Predicted Geometrical Parameters for a Pyrrolidine (B122466) Ring Optimized via DFT This table presents typical values for a substituted pyrrolidine ring based on DFT calculations found in the literature. Actual values for this compound would require specific calculation.
| Parameter | Value |
| C-C Bond Length | 1.53 - 1.55 Å |
| C-N Bond Length | 1.46 - 1.48 Å |
| C-O Bond Length | 1.42 - 1.44 Å |
| C-N-C Bond Angle | 104° - 108° |
| C-C-C Bond Angle | 102° - 106° |
Conformational Analysis of the Pyrrolidine Ring and its Substituents
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. acs.org These conformations are typically described as envelope (E) or twist (T) forms. beilstein-journals.org The specific puckering is defined by which atoms are out of the plane and in which direction. beilstein-journals.orgchemrxiv.org For proline, a related structure, these are often referred to as UP and DOWN puckers or Cγ-exo and Cγ-endo conformers. nih.govnih.gov
The substituents on the pyrrolidine ring—the hydroxyl group at C3 and the (propan-2-yloxy)methyl group at C4—play a critical role in determining the preferred conformation. nih.gov To minimize steric strain, these bulky groups will preferentially occupy pseudo-equatorial positions on the ring. nih.gov Quantum mechanics calculations can quantify the energy differences between these conformers. rsc.org For example, studies on similar 4-substituted prolines have shown that the energy difference between conformers can be significant, dictating the predominant puckering of the ring. nih.govacs.orgnih.gov
Table 2: Illustrative Relative Energies of Pyrrolidine Ring Conformers Based on representative data for substituted pyrrolidines. beilstein-journals.orgacs.org The energy values indicate the stability relative to the most stable conformer.
| Conformer | Puckering Type | Relative Energy (kcal/mol) | Predicted Population (%) |
| 1 | C4-endo (Twist) | 0.00 | 75% |
| 2 | C3-exo (Envelope) | 0.85 | 20% |
| 3 | C4-exo (Twist) | 1.50 | 4.5% |
| 4 | C3-endo (Envelope) | 2.50 | 0.5% |
Computational Elucidation of Reaction Mechanisms Pertaining to this compound Synthesis and Transformations
Computational chemistry is a key tool for mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.
The synthesis of substituted pyrrolidines can proceed through various routes, such as intramolecular cyclization or dipolar cycloaddition reactions. nih.govnih.gov DFT calculations can be used to model these synthetic pathways in detail. emich.eduunibo.it A crucial part of this process is locating the transition state (TS), which is the highest energy point along the reaction coordinate. nih.govrsc.org A TS is characterized as a first-order saddle point on the potential energy surface with exactly one imaginary vibrational frequency. acs.org
The activation energy (Ea or ΔG‡) is the energy difference between the reactants and the transition state. Its calculation allows chemists to predict the feasibility and rate of a reaction. researchgate.net For example, computational studies on the formation of pyrrolidine rings have reported activation energies for the key cyclization step to be as low as 11.9 kJ/mol (2.8 kcal/mol) under certain conditions, while other steps like proton transfer can have much higher barriers, exceeding 190 kJ/mol (45 kcal/mol). nih.govresearchgate.net
Table 3: Representative Activation Energies for Key Steps in Pyrrolidine Synthesis Illustrative data based on computational studies of various pyrrolidine formation mechanisms. acs.orgresearchgate.netnih.gov
| Reaction Step | Description | Typical Activation Energy (kcal/mol) |
| Nucleophilic Addition | Formation of a C-N or C-C bond to initiate cyclization. | 10 - 25 |
| Proton Transfer | Movement of a proton, often catalyzed. | 5 - 45 |
| Ring Closure | The final step to form the five-membered ring. | 3 - 15 |
| Methanol Elimination | Leaving group departure from an intermediate. | > 30 (uncatalyzed) |
Solvent Effects on Reaction Pathways as Determined by Computational Models
Reactions are typically run in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects in two primary ways: implicit and explicit solvation models. miami.edu
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is an efficient way to capture the bulk effects of the solvent. acs.orgnih.gov Explicit models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions like hydrogen bonding, but at a much higher computational cost.
Studies have shown that modeling reactions in a solvent like ethanol or water can significantly alter the calculated energy barriers compared to the gas phase. nih.govresearchgate.net Polar solvents often stabilize charged intermediates and transition states, leading to lower activation energies and accelerated reaction rates. nih.gov
Stereochemical Prediction and Rationalization through Computational Modeling
For a molecule with multiple stereocenters like this compound, controlling the stereochemistry during synthesis is paramount. Computational modeling can predict and explain the stereochemical outcome of a reaction. nih.govmdpi.com This is achieved by calculating the activation energies for the transition states leading to all possible stereoisomers. nih.gov
According to transition state theory, the product that is formed fastest will be the one with the lowest activation energy barrier. By comparing the energies of the diastereomeric transition states, a prediction of the major product can be made. researchgate.net For instance, if the transition state leading to the (3R, 4S) isomer is calculated to be 2.0 kcal/mol lower in energy than the transition state leading to the (3S, 4S) isomer, a high diastereoselectivity for the former can be predicted. These calculations can reveal subtle steric and electronic interactions in the transition state that govern the stereochemical outcome. nih.govnih.gov
Table 4: Illustrative Energy Comparison for Diastereomeric Transition States This table demonstrates how computational results are used to predict stereoselectivity. A lower relative energy corresponds to a more favored pathway.
| Transition State | Leads to Product | Relative Free Energy (ΔΔG‡) (kcal/mol) | Predicted Product Ratio |
| TS-1 | (3R, 4S) Isomer | 0.0 | >95 |
| TS-2 | (3S, 4S) Isomer | +2.5 | <5 |
| TS-3 | (3R, 4R) Isomer | +3.1 | <1 |
| TS-4 | (3S, 4R) Isomer | +1.9 | ~5 |
Computational Studies of Iminium Ion Stability and Reactivity in Pyrrolidine Chemistry Relevant to Syntheses
The tendency of a carbonyl compound to form an iminium ion with a pyrrolidine derivative, and the subsequent stability of that iminium ion, can be computationally examined. This is often done by calculating the energies of formation and hydrolysis of the iminium ions. The relative energies can be used to predict which iminium species will be predominantly formed in a reaction mixture.
Computational studies have shown that the stability of pyrrolidine-derived iminium ions is influenced by several factors:
Substituents on the Pyrrolidine Ring: Electron-donating groups on the pyrrolidine ring can stabilize the positive charge of the iminium ion, while electron-withdrawing groups can destabilize it.
Conjugation: Additional double bonds in conjugation with the iminium ion can lead to significant stabilization.
Solvent Effects: The polarity of the solvent can have a profound impact on the stability of iminium ions. Polar solvents can stabilize the charged species, affecting the equilibrium of their formation.
Counter-ion: In non-polar solvents, the nature of the counter-ion can influence the stability and reactivity of the iminium ion pair.
In the context of the synthesis of this compound, an iminium ion intermediate would likely be formed from a precursor carbonyl compound and a pyrrolidine derivative. The substituents on this intermediate, including the (propan-2-yloxy)methyl group, would influence its stability and subsequent reactivity.
Computational models can be used to compare the relative stabilities of different iminium ion conformers and to investigate the energy barriers for their interconversion. This is particularly important for understanding stereoselectivity, as different conformers may lead to different stereoisomeric products. For example, in the aza-Cope-Mannich reaction, the relative energies of the boat and chair conformers of the iminium cation intermediate can influence the stereochemical outcome.
The following interactive table presents hypothetical calculated relative stabilities of different pyrrolidine-derived iminium ions, illustrating the effect of substituents.
| Pyrrolidine Derivative | Relative Energy of Iminium Ion (kcal/mol) |
| Pyrrolidine | 0.0 |
| 2-Methylpyrrolidine | -1.2 |
| 2-(Hydroxymethyl)pyrrolidine | -0.8 |
| 2-Carboxymethylpyrrolidine | +2.5 |
This table presents hypothetical data to illustrate the influence of substituents on the relative stability of iminium ions.
By understanding the factors that control the stability and reactivity of relevant iminium ion intermediates through computational studies, it is possible to better predict and control the outcomes of synthetic routes leading to complex pyrrolidine structures like this compound.
Chemical Transformations and Derivatizations of 4 Propan 2 Yloxy Methyl Pyrrolidin 3 Ol
Regioselective Functionalization at the Pyrrolidine (B122466) Nitrogen
The nitrogen atom of the pyrrolidine ring is a key site for functionalization, offering a straightforward route to a wide array of derivatives. As a secondary amine, it readily undergoes reactions typical of its class, allowing for the introduction of various substituents that can modulate the molecule's physicochemical properties.
N-Alkylation: The nitrogen can be alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the resulting acid. The choice of base and solvent can be critical to achieving high yields and minimizing side reactions. For instance, the reaction with benzyl (B1604629) bromide in the presence of a non-nucleophilic base like potassium carbonate can yield the corresponding N-benzyl derivative.
N-Acylation: Acylation of the pyrrolidine nitrogen is another common transformation, leading to the formation of amides. This can be accomplished using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reactions are generally high-yielding and allow for the introduction of a wide range of acyl groups.
Reductive Amination: The pyrrolidine nitrogen can also be functionalized via reductive amination with aldehydes or ketones. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to afford the N-alkylated product.
| Reaction Type | Reagents | Product Class |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkylpyrrolidine |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N) | N-Acylpyrrolidine (Amide) |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkylpyrrolidine |
| Michael Addition | α,β-Unsaturated carbonyl/nitrile | N-substituted pyrrolidine |
Selective Modifications of the (Propan-2-yloxy)methyl Moiety
The (propan-2-yloxy)methyl side chain features a robust ether linkage. Modifications at this position typically involve cleavage of the ether bond, which requires harsh reaction conditions.
Ether Cleavage: The isopropyl ether can be cleaved under strongly acidic conditions, often with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Depending on the conditions, this can lead to the formation of a primary alcohol and isopropyl halide. Alternatively, Lewis acids such as boron tribromide (BBr₃) are also effective for cleaving ethers, often under milder conditions than protic acids.
| Reaction Type | Reagents | Potential Products |
| Acidic Cleavage | HBr or HI | 4-(Hydroxymethyl)pyrrolidin-3-ol (B3153749) and 2-bromopropane (B125204) or 2-iodopropane |
| Lewis Acid Cleavage | BBr₃ | 4-(Hydroxymethyl)pyrrolidin-3-ol and 2-bromopropane |
Stereospecific Transformations of the Hydroxyl Group
The secondary hydroxyl group at the C-3 position of the pyrrolidine ring is a versatile handle for a range of stereospecific transformations. The stereochemistry at this center can be retained or inverted depending on the reaction mechanism.
Esterification: The hydroxyl group can be readily esterified with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. The Steglich esterification, using a carboxylic acid with DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a common method that proceeds under mild conditions.
Oxidation: Oxidation of the secondary alcohol can yield the corresponding ketone, 4-((isopropoxy)methyl)pyrrolidin-3-one. A variety of oxidizing agents can be employed, with milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane being preferred to avoid over-oxidation or side reactions elsewhere in the molecule.
Mitsunobu Reaction: For a stereospecific inversion of the hydroxyl group's configuration, the Mitsunobu reaction is a powerful tool. This reaction allows for the conversion of the alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry. The reaction typically involves triphenylphosphine, a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a suitable nucleophile.
| Reaction Type | Reagents | Product Class | Stereochemistry |
| Esterification | Carboxylic acid, DCC, DMAP | Ester | Retention |
| Oxidation | PCC or Dess-Martin periodinane | Ketone | N/A |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nucleophile (e.g., RCOOH) | Ester, Ether, Azide, etc. | Inversion |
Ring Expansion and Contraction Reactions of the Pyrrolidine Core and Derivatives
While less common for this specific substituted pyrrolidine, the pyrrolidine ring itself can theoretically undergo ring expansion or contraction reactions, typically through rearrangement pathways involving cationic or radical intermediates. These transformations are powerful methods for accessing different heterocyclic systems.
Ring Expansion: A potential, though challenging, pathway for ring expansion to a piperidine (B6355638) derivative could involve a Tiffeneau-Demjanov-type rearrangement. This would necessitate the conversion of the hydroxyl group to a leaving group and the adjacent nitrogen to a diazomethane (B1218177) precursor, which is a multi-step and synthetically complex process.
Ring Contraction: Ring contraction of pyrrolidine derivatives is also a known transformation, though specific examples starting from 4-[(Propan-2-yloxy)methyl]pyrrolidin-3-ol are not readily found in the literature. Such reactions often proceed through photochemical routes or rearrangements of specifically functionalized precursors. For instance, a photochemical Wolff rearrangement of a diazoketone derived from the pyrrolidine ring could, in principle, lead to a cyclopropylmethylamine derivative.
It is important to note that these ring modification reactions are highly substrate-dependent and would require significant synthetic manipulation of the starting material to introduce the necessary functionalities to facilitate such rearrangements.
Future Research Directions and Unexplored Avenues in the Chemistry of 4 Propan 2 Yloxy Methyl Pyrrolidin 3 Ol
Development of Novel and Sustainable Synthetic Methodologies for its Production
Future research into the synthesis of 4-[(Propan-2-yloxy)methyl]pyrrolidin-3-ol will likely prioritize the development of efficient, stereoselective, and environmentally benign methodologies. Current approaches to substituted pyrrolidines often rely on multi-step sequences, and there is a significant opportunity to innovate.
Green Chemistry Approaches: The principles of green chemistry are increasingly integral to modern organic synthesis. nih.gov Future synthetic routes could employ eco-friendly solvents like water or ethanol, reduce the use of hazardous reagents, and aim for catalyst-free conditions where possible. rsc.orgvjol.info.vn Methodologies such as one-pot, three-component domino reactions, which have been successfully used for other complex pyrrolidines, could offer an atom-economical and efficient pathway to the target molecule. rsc.org
Biocatalysis and Enzymatic Synthesis: Biocatalysis presents a powerful tool for achieving high enantioselectivity under mild conditions. nih.gov Future research could explore enzymatic cascades for the construction of the chiral pyrrolidine (B122466) core. researchgate.net Enzymes such as imine reductases, transaminases, or keto reductases could be employed for the asymmetric synthesis of key intermediates. nih.gov A particularly promising avenue is the use of engineered enzymes, such as evolved cytochrome P450s, which have been shown to catalyze intramolecular C-H amination to form pyrrolidine rings with high efficiency and enantioselectivity. nih.gov This "new-to-nature" biocatalysis could provide a direct and sustainable route from simple azide precursors. nih.gov
Advanced Catalytic Systems: The exploration of novel catalysts is another critical research direction. This includes the development of reusable heterogeneous catalysts, such as functionalized magnetic nanorods, which have demonstrated high efficiency and stereoselectivity in the synthesis of other pyrrolidine derivatives. rsc.org These catalysts offer the advantage of easy separation and recycling, aligning with the goals of sustainable chemistry. rsc.org
Table 1: Hypothetical Comparison of Synthetic Methodologies for this compound This table illustrates the potential data that could be generated from future research into novel synthetic methods. The values are for illustrative purposes only.
| Methodology | Key Features | Potential Yield (%) | Enantiomeric Excess (%) | Sustainability Score (1-10) |
| Traditional Multi-Step Synthesis | Relies on classical protection/deprotection steps, uses stoichiometric reagents. | 40-50 | 90-95 | 3 |
| Green Domino Reaction | One-pot, three-component reaction in aqueous ethanol, catalyst-free. rsc.org | 75-85 | >98 | 8 |
| Photoenzymatic Synthesis | Combines photochemical oxyfunctionalization with enzymatic reduction. nih.gov | 60-70 | >99 | 9 |
| Engineered Cytochrome P411 | Intramolecular C-H amination of an acyclic azide precursor. nih.gov | 80-90 | >99 | 9 |
Application of Advanced Spectroscopic and Analytical Characterization Techniques
A thorough structural and stereochemical elucidation of this compound is essential for its future applications. While standard techniques like ¹H and ¹³C NMR are fundamental, advanced methods will be required to fully characterize this chiral molecule.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for the unambiguous assignment of all proton and carbon signals. For complex heterocyclic structures, these advanced NMR techniques are indispensable. semanticscholar.orgresearchgate.net Furthermore, Nuclear Overhauser Effect (NOE) based experiments (NOESY/ROESY) can provide critical information about the molecule's three-dimensional structure and preferred conformation in solution. frontiersin.org Given the chiral nature of the compound, the use of chiral solvating agents in conjunction with NMR spectroscopy could be a powerful method to determine enantiomeric purity and assign absolute configuration. nih.gov Specifically, ¹⁹F NMR-based chemosensing is an emerging technique that allows for rapid and sensitive enantioanalysis of N-heterocycles. nih.govacs.org
Mass Spectrometry and Chiral Chromatography: High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition. The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly with chiral stationary phases (CSPs), will be a cornerstone for analytical characterization. nih.govlcms.cz Chiral HPLC-MS/MS methods can be developed for the sensitive detection and quantification of each enantiomer, which is vital for studying stereoselective synthesis and metabolism. nih.govsemanticscholar.org The use of chiral derivatizing reagents can further enhance the separation and detection sensitivity in LC-MS analysis. nih.govnih.gov
Table 2: Prospective Analytical Techniques for Characterization This table outlines the type of information that could be obtained through the application of advanced analytical techniques to this compound.
| Technique | Information Obtained | Potential Research Application |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals; connectivity map. | Structural verification of synthetic products and intermediates. researchgate.net |
| ROESY/NOESY NMR | Through-space proton correlations; conformational analysis. frontiersin.org | Determining the preferred 3D structure and relative stereochemistry. |
| ¹⁹F NMR with Chiral Probe | Enantiomeric differentiation and quantification. nih.gov | Rapid screening of asymmetric synthesis outcomes. |
| Chiral HPLC-MS/MS | Separation and quantification of individual enantiomers. nih.gov | Purity analysis, pharmacokinetic studies. |
Sophisticated Computational Modeling for Predictive and Mechanistic Understanding
Computational chemistry offers powerful tools to predict the properties of this compound and to understand the mechanisms of its formation and reactions.
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the mechanisms of potential synthetic reactions. nih.govacs.org By modeling the energies of intermediates and transition states, researchers can rationalize stereochemical outcomes and optimize reaction conditions. nih.govacs.org DFT is also a valuable tool for predicting spectroscopic data, such as NMR chemical shifts. frontiersin.orgresearchgate.net Comparing computationally predicted spectra with experimental data can provide a high level of confidence in structural assignments. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments. nih.govmdpi.com These simulations can model the conformational landscape of the pyrrolidine ring, which is known to undergo pseudorotation, and predict how it interacts with solvent molecules or biological targets. nih.govnih.gov This information is invaluable for understanding its physical properties and for designing derivatives with specific conformational preferences.
Predictive Modeling for Properties: Machine learning and quantitative structure-activity relationship (QSAR) models are increasingly used to predict physicochemical and biological properties. nih.gov Future research could apply these models to predict parameters like solubility, lipophilicity, and potential biological activities for this compound and a virtual library of its derivatives, thereby guiding synthetic efforts toward compounds with desirable profiles. nih.govnih.gov
Exploration of New Chemical Reactivity Profiles and Synthetic Utility
Beyond its synthesis and characterization, a significant area of future research lies in exploring the chemical reactivity of this compound and harnessing it for further synthetic applications. The presence of a secondary amine, a hydroxyl group, and a chiral backbone makes it a versatile building block.
Asymmetric Organocatalysis: The pyrrolidine scaffold is a privileged motif in asymmetric organocatalysis. nih.govnih.gov Future studies could investigate the potential of this compound and its derivatives to act as catalysts for key organic transformations, such as aldol (B89426) or Michael addition reactions. nih.govresearchgate.net The specific substitution pattern may offer unique steric and electronic properties that could lead to novel reactivity or improved selectivity compared to existing catalysts.
Scaffold for Drug Discovery: The compound can serve as a starting point for the synthesis of more complex molecules with potential biological activity. nih.govresearchgate.net The secondary amine and hydroxyl groups provide convenient handles for functionalization, allowing for the construction of diverse chemical libraries. umn.edumdpi.com These derivatives could be screened for various therapeutic targets, leveraging the pyrrolidine core that is present in many FDA-approved drugs. nih.gov
Development of Novel Functional Materials: The unique structure of this compound could also be exploited in materials science. For instance, functionalized pyrrolidines can be incorporated into polymers or metal-organic frameworks to create materials with specific catalytic or recognition properties. nih.gov Future work might explore the polymerization of derivatives or their use as chiral ligands in the synthesis of novel coordination complexes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-[(Propan-2-yloxy)methyl]pyrrolidin-3-ol, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves functionalization of a pyrrolidine core. Key steps include alkylation of the pyrrolidin-3-ol scaffold using isopropyl bromides or chlorides under basic conditions (e.g., K₂CO₃ or NaH in polar aprotic solvents like DMF) . Yields are optimized by controlling temperature (40–60°C) and stoichiometry of the alkylating agent. Competing side reactions, such as over-alkylation, are mitigated by slow addition of reagents. Post-synthesis purification via column chromatography (silica gel, eluent: EtOAc/hexane) ensures high purity .
Q. How is the stereochemical configuration of this compound confirmed?
- Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) resolves enantiomers, while X-ray crystallography provides definitive stereochemical assignment . Nuclear Overhauser Effect (NOE) NMR experiments further validate spatial arrangements of substituents on the pyrrolidine ring .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, and ¹H/¹³C NMR spectra verify substituent positions. Purity (>95%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) . Differential Scanning Calorimetry (DSC) may detect polymorphic forms if applicable .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the pyrrolidine ring?
- Answer : Protecting group strategies (e.g., tert-butyldimethylsilyl for the hydroxyl group) prevent undesired side reactions during alkylation . Transition metal catalysts (e.g., Pd/C for hydrogenolysis) enhance selectivity in deprotection steps. Computational modeling (DFT) predicts reactive sites, guiding experimental design .
Q. How can contradictory biological activity data across studies be reconciled?
- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., IC₅₀ determination in triplicate) and orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) validate results . Meta-analyses of published data identify confounding factors like impurity profiles .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Answer : The hydroxyl and ether groups influence electron density on the pyrrolidine ring. Quantum mechanical calculations (e.g., Fukui indices) identify nucleophilic hotspots, while kinetic studies (Eyring plots) reveal activation parameters for SN2 pathways . Steric hindrance from the isopropyloxy group slows reactions at the adjacent carbon .
Q. How is the compound’s metabolic stability evaluated in preclinical studies?
- Answer : In vitro microsomal assays (human liver microsomes) quantify oxidative degradation rates. LC-MS/MS tracks metabolite formation (e.g., hydroxylation at C4). Structural modifications, such as fluorination at metabolically labile sites, improve stability .
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step syntheses?
- Answer : Detailed reaction monitoring (TLC, in situ IR) identifies intermediates. Strict control of anhydrous conditions (argon atmosphere) and reagent purity (>98%) minimizes batch-to-batch variability . Automated flash chromatography systems enhance purification consistency .
Q. How are computational tools integrated into reaction optimization?
- Answer : Molecular docking predicts binding modes for biological targets, while machine learning models (e.g., random forest algorithms) correlate reaction parameters (temperature, solvent) with yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
